molecular formula C6H14ClNO B1288592 1-(Aminomethyl)cyclopentanol hydrochloride CAS No. 76066-27-8

1-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B1288592
CAS No.: 76066-27-8
M. Wt: 151.63 g/mol
InChI Key: VOANFOSYSMOKJZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)cyclopentanol hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopentanol hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its balanced ring size, which provides a good combination of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOANFOSYSMOKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610831
Record name 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76066-27-8
Record name 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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